
3,4-Dimethoxybenzoic acid
Overview
Description
3,4-Dimethoxybenzoic acid (CAS: 93-07-2), also known as veratric acid, is a methoxy-substituted derivative of benzoic acid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol . It is naturally occurring in plants such as Dracaena angolensis and Sansevieria species, as well as in fruits like pineapples and olives . Structurally, it features two methoxy groups (-OCH₃) at positions 3 and 4 on the benzene ring, contributing to its physicochemical and biological properties.
The compound exhibits a melting point of 179–182°C and is slightly soluble in water but more soluble in organic solvents like acetone and ethanol . It is recognized for its anti-inflammatory, antimicrobial, and antioxidant activities, with demonstrated efficacy in reducing oxidative stress and inflammation in human gingival fibroblasts . Additionally, it serves as a precursor in synthesizing catecholic derivatives for gelation applications .
Preparation Methods
Oxidation of Veratraldehyde to 3,4-Dimethoxybenzoic Acid
The most widely documented method for synthesizing this compound involves the oxidation of veratraldehyde. This process leverages hydrogen peroxide () as the oxidizing agent in an alkaline aqueous medium, producing veratric acid with high efficiency.
Reaction Mechanism and Conditions
The oxidation proceeds via a nucleophilic attack on the aldehyde group, facilitated by the alkaline environment. Key parameters include:
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Temperature : A stepwise heating protocol (40°C → 55°C → 60°C) ensures controlled reaction progression .
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Reagents :
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Reaction Time : 8–10 hours, including incremental heating phases .
The reaction mixture is acidified to pH 2 post-oxidation using hydrochloric acid, precipitating the product, which is then filtered, washed, and dried .
Comparative Analysis of Traditional vs. Modern Methods
Traditional Sulfuric Acid-Catalyzed Esterification (Indirect Pathway)
Historically, this compound was synthesized as an intermediate in the production of its methyl ester. This method involves:
Limitations:
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High reaction temperatures and prolonged durations increase energy consumption.
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Sulfuric acid poses corrosion risks and complicates waste management .
Modern Catalytic Oxidation (Direct Pathway)
The oxidation of veratraldehyde represents a streamlined alternative:
Parameter | Traditional Esterification (Acid Pathway) | Modern Oxidation (Direct Pathway) |
---|---|---|
Catalyst | Concentrated | /NaOH |
Temperature | 85°C | 40–60°C |
Reaction Time | 30 hours | 8–10 hours |
Solvent | Methanol | Water |
Environmental Impact | High (acidic waste) | Low (aqueous system) |
Process Optimization and Industrial Feasibility
Solvent and Catalyst Recycling
The modern method emphasizes sustainability:
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Solvent Recovery : Chlorinated solvents (e.g., dichloromethane) used in subsequent esterification steps are distilled and reused .
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Catalyst Reclamation : Dicyclohexylcarbodiimide (DCC), employed in esterification, is regenerated from dicyclohexylurea (DCU) byproduct, reducing waste .
Economic and Environmental Considerations
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Cost Efficiency : Methanol consumption is reduced by 270% compared to traditional esterification due to optimized stoichiometry (1:1.3–1.5 veratric acid:methanol ratio) .
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Waste Minimization : Closed-loop solvent and catalyst systems mitigate hazardous emissions .
Emerging Trends and Alternative Pathways
While the oxidation of veratraldehyde dominates current practices, exploratory methods include:
Enzymatic and Biocatalytic Approaches
Recent advancements in biocatalysis hint at enzymatic oxidation routes using laccases or peroxidases, though these remain underdeveloped for veratric acid .
Chemical Reactions Analysis
Esterification Reactions
3,4-Dimethoxybenzoic acid undergoes efficient esterification under mild conditions. A patented method ( ) utilizes dicyclohexylcarbodiimide (DCC) as a catalyst to synthesize methyl 3,4-dimethoxybenzoate, with optimized parameters for industrial scalability:
Parameter | Optimal Value |
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Reaction Temperature | 30–45°C |
Reaction Time | 1–5 hours |
Molar Ratio (Acid:Methanol) | 1:1.2–1.5 |
Catalyst (DCC:Acid) | 1.5–2:1 |
Solvent | Chlorinated alkanes (e.g., dichloromethane) |
Key features of this reaction:
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Low-temperature conditions (≤45°C) minimize side reactions.
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DCC facilitates rapid activation of the carboxylic acid group, forming an intermediate acyloxyphosphonium ion.
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Post-reaction recycling of DCC (via filtration of dicyclohexylurea) enhances cost-efficiency and sustainability .
Reaction Pathway:
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Protonation : The carboxyl group acquires a second proton, forming a conjugate acid.
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Tautomerization : A high-energy protonated phenyl tautomer (2H⁺ ) forms prior to C–C bond cleavage.
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CO₂ Release : Transfer of the carboxyl proton to water accompanies decarboxylation, avoiding energetically unfavorable intermediates.
Kinetic Isotope Effects (KIEs):
Scientific Research Applications
Antiproliferative Effects Against Cancer
Recent studies have highlighted the potential of 3,4-dimethoxybenzoic acid in cancer therapy. A 2023 study from the SRM Institute of Science and Technology demonstrated that this compound exhibits apoptotic (programmed cell death) and antiproliferative effects specifically against triple-negative breast cancer cells. The efficacy of these effects was significantly enhanced when polydopamine nanoparticles were utilized as a drug delivery system, suggesting a promising avenue for targeted cancer therapies .
Antihypertensive Properties
Research has also indicated that veratric acid possesses antihypertensive properties. A study published in the European Journal of Pharmacology examined its effects on L-NAME-induced hypertensive rats. The findings revealed that veratric acid not only reduced blood pressure but also improved oxidative stress markers, indicating its potential as a therapeutic agent for managing hypertension .
Solubility Studies
Understanding the solubility of this compound in various solvents is crucial for its application in organic synthesis. A comprehensive study published in Eur. Chem. Bull. reported solubility data for this compound in 36 different organic solvents at 25 °C. The results are summarized in Table 1 below:
Solvent | Mole Fraction Solubility (XS) |
---|---|
Methanol | 0.00764 |
Ethanol | 0.00720 |
1-Propanol | 0.00643 |
1-Butanol | 0.00625 |
1-Pentanol | 0.00615 |
Water | 0.00320 |
This data is essential for selecting appropriate solvents for reactions involving this compound, facilitating its use in various synthetic pathways .
Complexation Studies
The formation of metal complexes with this compound has been a subject of research due to their unique properties and potential applications in catalysis and materials science. A study investigated complexes formed between the anion of this acid and various metal ions (Cu(II), Co(II), La(III), and Nd(III)). These complexes exhibited interesting physicochemical properties that could be harnessed in catalysis and sensor applications .
Biomarker Potential
This compound has been identified as a potential biomarker for certain food products, particularly coriander and olive oil. Its presence can indicate dietary intake and may serve as a useful tool in nutritional studies .
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase, by modulating the expression of cytokines and transcription factors. This inhibition leads to reduced production of nitric oxide and attenuation of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of 3,4-dimethoxybenzoic acid with structurally related benzoic acid derivatives reveals distinct differences in solubility, absorbance, and substituent effects:
Compound | Molecular Weight (g/mol) | Melting Point (°C) | λmax (nm) | XS,organic | Key Substituents |
---|---|---|---|---|---|
This compound | 182.17 | 179–182 | 286 | 0.00461 | 3-OCH₃, 4-OCH₃ |
3,5-Dimethoxybenzoic acid | 182.17 | N/A | 305 | 0.00432 | 3-OCH₃, 5-OCH₃ |
4-Methoxybenzoic acid | 152.15 | 182–184 | 273 | 0.00977 | 4-OCH₃ |
2-Methoxybenzoic acid | 152.15 | 101–103 | 295 | 0.00169 | 2-OCH₃ |
3,4,5-Trimethoxybenzoic acid | 212.20 | 168–170 | N/A | 0.01180 | 3,4,5-tri-OCH₃ |
Notes:
- Solubility (XS,organic) : this compound exhibits lower solubility in isobutyl acetate compared to 3,5-dimethoxybenzoic acid, likely due to steric hindrance from adjacent methoxy groups .
- Absorbance : The λmax values vary with substitution patterns; this compound absorbs at 286 nm, while its 3,5-isomer absorbs at 305 nm due to electronic effects .
- Thermal Stability : The melting point of this compound is significantly higher than 2-methoxybenzoic acid, reflecting stronger intermolecular forces from symmetrical substitution .
Key Findings :
- Anti-inflammatory Action : this compound outperforms 4-methoxybenzoic acid in COX-2 inhibition, attributed to its dual methoxy groups enhancing electron donation .
- Antimicrobial Efficacy : 3,5-Dimethoxybenzoic acid shows broader antimicrobial activity due to its para-substitution, which disrupts bacterial cell membranes more effectively .
- Metabolic Origin : Unlike 4-hydroxybenzoic acid (a quercetin biomarker), this compound is linked to anthocyanin metabolism, particularly in the presence of xanthophylls .
Solubility in Organic Solvents
Data from the IUPAC-NIST Solubility Series highlight differences in solubility profiles :
Compound | Solubility in Acetone (mol/L) | Solubility in Ethanol (mol/L) | Solubility in Hexane (mol/L) |
---|---|---|---|
This compound | 3.08 × 10⁻⁴ | 1.55 × 10⁻³ | <1 × 10⁻⁵ |
3,5-Dimethoxybenzoic acid | 7.23 × 10⁻⁴ | 2.12 × 10⁻³ | <1 × 10⁻⁵ |
4-Methoxybenzoic acid | 3.26 × 10⁻⁴ | 9.77 × 10⁻⁴ | <1 × 10⁻⁵ |
The lower solubility of this compound in acetone compared to its 3,5-isomer may arise from reduced molecular symmetry, limiting solvent interactions .
Biological Activity
3,4-Dimethoxybenzoic acid, also known as veratric acid , is a benzoic acid derivative characterized by the presence of two methoxy groups at the 3 and 4 positions of the benzene ring. This compound has garnered attention for its diverse biological activities and potential applications in medicine and biochemistry.
- Chemical Formula : C₉H₁₀O₄
- Molecular Weight : 182.1733 g/mol
- Melting Point : 181°C
- Solubility : Sparingly soluble in cold water, highly soluble in hot water .
Sources and Natural Occurrence
This compound is found in various plants, notably in coriander and olives, suggesting its potential as a biomarker for dietary intake of these foods . It is also a product of certain metabolic pathways in plants, indicating its role in plant physiology.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity is often measured using the DPPH method, where lower IC50 values indicate stronger activity.
Antimicrobial Effects
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural preservatives or therapeutic agents .
Anti-inflammatory Activity
This compound has been implicated in anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions .
Complex Formation and Bioinorganic Chemistry
The compound plays a significant role in bioinorganic chemistry through its ability to form complexes with metal ions such as Cu(II), Co(II), La(III), and Nd(III). These complexes have been studied for their structural properties and potential applications in drug formulation and magnetic materials . The synthesis of these complexes often involves thermal analysis techniques to understand their stability and decomposition pathways.
Metal Ion | Complex Color | Decomposition Temperature (°C) |
---|---|---|
Cu(II) | Light Blue | 501-939 |
Co(II) | Pink | Varies |
La(III) | White | 346-391 |
Nd(III) | Violet | Varies |
Case Studies
- Antioxidant Activity Assessment :
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. How is the solubility of 3,4-Dimethoxybenzoic acid experimentally determined in organic solvents?
Methodological Answer: Solubility is typically measured using gravimetric or spectrophotometric methods. For example, excess solute is dissolved in a solvent under controlled temperature (e.g., 25°C) and agitated until equilibrium. The saturated solution is filtered, and the solute concentration is quantified via HPLC or UV-Vis spectroscopy. Data for this compound in alkanones, binary solvent mixtures, and miscellaneous organic solvents (e.g., ethanol, acetone) are available in IUPAC-NIST reports, with deviations noted between experimental and Abraham model predictions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Personal protective equipment (PPE) including gloves, lab coats, and goggles is mandatory. Avoid inhalation and contact with skin/eyes, as the compound is a combustible solid (WGK 3) and may cause irritation (R36/37/38). Work in a fume hood, and follow waste disposal guidelines per local regulations. Safety data sheets (SDS) recommend using S26 (rinse eyes) and S37/39 (wear gloves) protocols .
Q. How is this compound utilized as an internal standard in organic acid profiling?
Methodological Answer: In GC-MS analysis, this compound serves as an internal standard (IS) due to its stable ionization properties and distinct retention time. After derivatization (e.g., methoximation and tert-butyldimethylsilylation), it normalizes peak areas of target analytes (e.g., lactic acid, pyruvic acid) in microbial culture media. This method reduces variability in sample preparation and instrument response .
Advanced Research Questions
Q. How can discrepancies between experimental and computational solubility data for this compound be resolved?
Methodological Answer: Discrepancies arise from limitations in the Abraham solvation model, which assumes ideal solvent-solute interactions. To address this:
Validate experimental conditions (e.g., purity, temperature control).
Refine model parameters (e.g., hydrogen-bond acidity/basicity) using multivariate regression.
Incorporate solvent-specific activity coefficients or molecular dynamics simulations.
IUPAC-NIST data show deviations in polar aprotic solvents (e.g., DMSO), suggesting hydrogen-bonding interactions require recalibration .
Q. What synthetic routes are effective for producing this compound derivatives like its anhydride (DMBA)?
Methodological Answer: DMBA synthesis involves dehydrating this compound using acetic anhydride or thionyl chloride. Key steps:
React the acid with excess dehydrating agent under reflux.
Monitor reaction progress via TLC or FT-IR for carbonyl stretching (C=O at ~1800 cm⁻¹).
Purify via recrystallization (e.g., ethyl acetate/hexane). Challenges include hydrolysis sensitivity; anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
Q. How do methoxy substituents influence the reactivity of this compound in esterification or electrophilic substitution?
Methodological Answer: The electron-donating methoxy groups at positions 3 and 4 activate the aromatic ring toward electrophilic substitution (e.g., nitration) at the para position relative to the carboxylic acid. For esterification:
Use acid-catalyzed Fischer esterification (H₂SO₄, methanol).
Monitor by NMR for methyl ester formation (δ ~3.9 ppm for OCH₃).
Steric hindrance from methoxy groups may reduce reaction rates compared to unsubstituted benzoic acid .
Q. What advanced analytical techniques validate the purity and structure of this compound in synthetic workflows?
Methodological Answer:
Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).
Structural Confirmation:
- ¹H/¹³C NMR: Methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.4 ppm).
- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry: ESI-MS m/z 183.1 [M+H]⁺ .
Properties
IUPAC Name |
3,4-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059077 | |
Record name | 3,4-Dimethoxybenzoic acid | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Veratric acid | |
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CAS No. |
93-07-2 | |
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Record name | 3,4-Dimethoxybenzoic acid | |
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Record name | Benzoic acid, 3,4-dimethoxy- | |
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Retrosynthesis Analysis
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